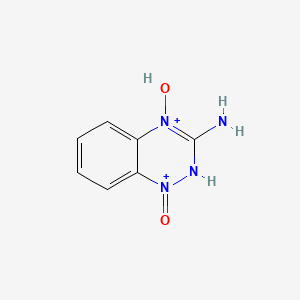![molecular formula C13H14OSe B12520074 Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- CAS No. 820963-05-1](/img/structure/B12520074.png)
Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- is a chemical compound with the molecular formula C13H14OSe. It is characterized by the presence of a methylseleno group attached to a cyclobutenyl ring, which is further connected to a phenyl group.
Métodos De Preparación
The synthesis of Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- typically involves the following steps:
Formation of the cyclobutenyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the methylseleno group: This step involves the use of methylselenol or related reagents under specific reaction conditions to introduce the methylseleno group onto the cyclobutenyl ring.
Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, to attach the phenyl group to the cyclobutenyl ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or other selenium-containing products. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the methylseleno group or reduce other functional groups present in the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions where the methylseleno group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- exerts its effects involves interactions with specific molecular targets and pathways. The methylseleno group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl and cyclobutenyl rings contribute to the compound’s overall stability and binding affinity to various targets .
Comparación Con Compuestos Similares
Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- can be compared with other similar compounds, such as:
Ethanone, 1-[2-(methylseleno)phenyl]-: This compound lacks the cyclobutenyl ring, making it structurally simpler but potentially less versatile in its applications.
Ethanone, 1-[2-(methylthio)-3-phenyl-2-cyclobuten-1-yl]-: This compound has a methylthio group instead of a methylseleno group, which can result in different reactivity and applications.
Propiedades
Número CAS |
820963-05-1 |
|---|---|
Fórmula molecular |
C13H14OSe |
Peso molecular |
265.22 g/mol |
Nombre IUPAC |
1-(2-methylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone |
InChI |
InChI=1S/C13H14OSe/c1-9(14)11-8-12(13(11)15-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
Clave InChI |
SRXHWECUIXVCTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC(=C1[Se]C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12519997.png)


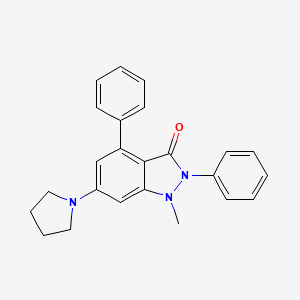
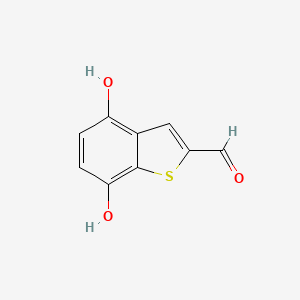
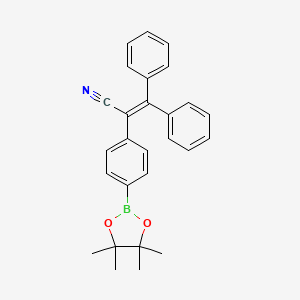
![4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one](/img/structure/B12520034.png)


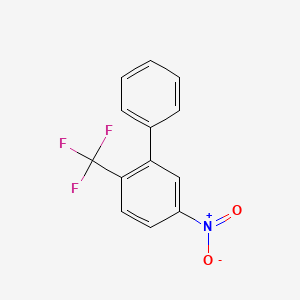

![N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12520063.png)
